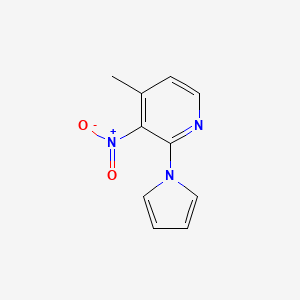

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

概要

説明

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and pyrrole groups in its structure makes it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine typically involves the nitration of 4-methyl-2-(1H-pyrrol-1-yl)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: m-Chloroperbenzoic acid, acetic acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Reduction: 4-Methyl-3-amino-2-(1H-pyrrol-1-yl)pyridine.

Oxidation: this compound N-oxide.

Substitution: Various halogenated derivatives depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has garnered attention for its potential therapeutic applications:

- Anticancer Properties : Studies indicate that compounds targeting fibroblast growth factor receptors (FGFRs) exhibit promising anticancer activities. Similarities in structure suggest that this compound may also demonstrate significant inhibitory effects against cancer cell lines. For instance, related pyrrole derivatives have shown IC50 values in the nanomolar range against various cancer types.

Research has highlighted the compound's diverse biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth, warranting further investigation. |

| Anticancer | Inhibition of FGFRs suggests utility in cancer therapy. |

| Enzyme Inhibition | May impact metabolic pathways through enzyme interaction. |

Materials Science

The unique properties of this compound make it valuable in developing new materials:

- Electronic Properties : The compound's structural features allow it to participate in electronic interactions, making it suitable for applications in organic electronics and sensors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrole derivatives, including those structurally related to this compound. The findings indicated significant inhibition of FGFRs, suggesting potential for development as an anticancer agent.

Case Study 2: Material Development

Research on the electronic properties of heterocyclic compounds revealed that the presence of both nitro and pyrrole groups enhances conductivity and stability in organic electronic applications. This positions this compound as a candidate for further exploration in material sciences.

作用機序

The mechanism of action of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins and enzymes.

類似化合物との比較

3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

4-Methyl-2-(1H-pyrrol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both nitro and pyrrole groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the pyrrole ring contributes to its potential as a bioactive molecule.

生物活性

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, drawing from various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a methyl and a nitro group, as well as a pyrrole moiety. The presence of these functional groups contributes to its unique reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrrole ring enhances binding affinity to target proteins through hydrogen bonding and π-π interactions.

The biological activity of this compound primarily arises from its interaction with specific biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.

- Reactivity with Cellular Components : The nitro group can be reduced to reactive species that may modify proteins or nucleic acids.

- Binding Affinity : The structural features allow for effective binding to target proteins, influencing their function.

Anticancer Properties

The compound's ability to inhibit fibroblast growth factor receptors (FGFRs) has been highlighted in studies involving related pyrrole derivatives. Compounds targeting FGFRs have shown promise in cancer therapy, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines . Given the structural similarities, this compound may also possess anticancer properties worth exploring.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-Methyl-1H-pyrrol-2-yl)pyridine | Lacks nitro group | Different reactivity; lower biological activity |

| 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | Lacks nitro group | Reduced reactivity; potential lesser bioactivity |

| 4-Methyl-3-nitropyridine | Similar nitro group | Demonstrated antimicrobial properties |

The presence of both nitro and pyrrole groups in this compound distinguishes it from these analogs, potentially enhancing its biological profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

- Antibacterial Activity : A study found that certain pyrrole derivatives exhibited significant antibacterial effects against Staphylococcus aureus, suggesting that modifications in the structure can enhance activity .

- Anticancer Activity : Research on related compounds targeting FGFRs demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis . These findings imply that this compound could be further evaluated for similar effects.

- Pharmacological Potential : The broad spectrum of pharmacological properties observed in pyrrole-based compounds indicates that further exploration of this compound could yield valuable insights into its therapeutic applications .

特性

IUPAC Name |

4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDEUJISIOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557603 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120494-05-5 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。